molecular formula C14H13F2N3O B4586743 N-(2,4-DIFLUOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-(2,4-DIFLUOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4586743
M. Wt: 277.27 g/mol
InChI Key: UEPSLZGYSYNAFD-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine atoms and a pyridyl group in its structure suggests potential biological activity and unique chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 1-(2-pyridyl)ethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with altered oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into amine derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms and a pyridyl group could enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-N’-[1-(2-pyridyl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    N-(2,4-Difluorophenyl)-N’-[1-(2-pyridyl)ethyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(2,4-DIFLUOROPHENYL)-N’-[1-(2-PYRIDYL)ETHYL]UREA is unique due to the presence of both fluorine atoms and a pyridyl group, which can significantly influence its chemical reactivity and biological activity. These features might make it more potent or selective compared to similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-9(12-4-2-3-7-17-12)18-14(20)19-13-6-5-10(15)8-11(13)16/h2-9H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPSLZGYSYNAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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